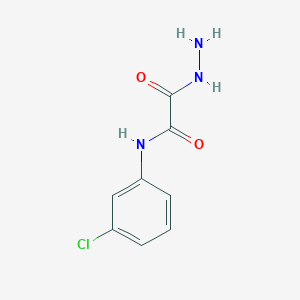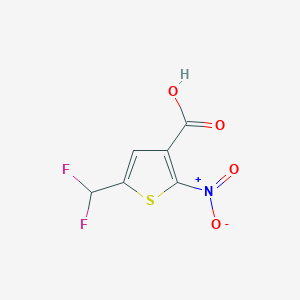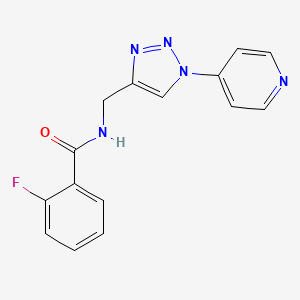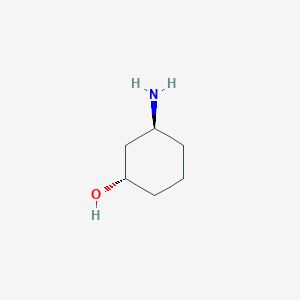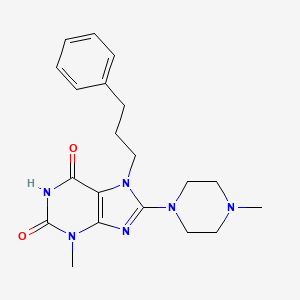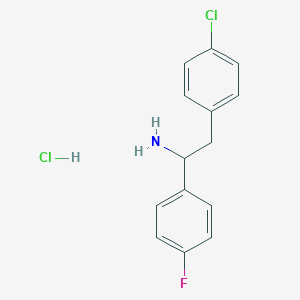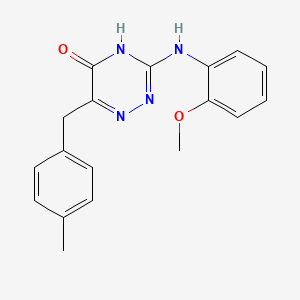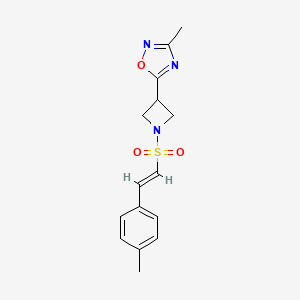![molecular formula C15H20FNO3 B3013989 N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide CAS No. 2411260-39-2](/img/structure/B3013989.png)
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FTY720, and it has been found to have a wide range of effects on the body, including its ability to modulate the immune system, reduce inflammation, and promote cell survival.
Wirkmechanismus
The mechanism of action of FTY720 involves its ability to bind to sphingosine 1-phosphate (S1P) receptors on immune cells. This binding prevents the migration of immune cells from lymphoid organs to peripheral tissues, which can help to reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
FTY720 has been found to have a wide range of biochemical and physiological effects on the body. These effects include its ability to modulate the immune system, reduce inflammation, and promote cell survival. FTY720 has also been found to have neuroprotective effects, which may make it useful for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FTY720 in lab experiments is its ability to modulate the immune system. This can be useful for studying the role of the immune system in various diseases and conditions. However, one limitation of using FTY720 is that it can be difficult to work with due to its complex synthesis method.
Zukünftige Richtungen
There are several future directions for research on FTY720. One area of research involves its potential applications in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Another area of research involves its potential applications in cancer treatment, as FTY720 has been found to have anti-tumor effects. Additionally, further research is needed to better understand the mechanism of action of FTY720 and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of FTY720 involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with 3-chloropropylamine to form 3-(4-fluorophenoxy)propylamine. The final step involves the reaction of this compound with 2-methoxyethyl acrylate to form FTY720.
Wissenschaftliche Forschungsanwendungen
FTY720 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its ability to modulate the immune system. FTY720 has been found to promote the migration of immune cells from lymphoid organs to peripheral tissues, which can help to reduce inflammation and promote tissue repair.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-3-15(18)17(10-12-19-2)9-4-11-20-14-7-5-13(16)6-8-14/h3,5-8H,1,4,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABCAMUHCKSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCOC1=CC=C(C=C1)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

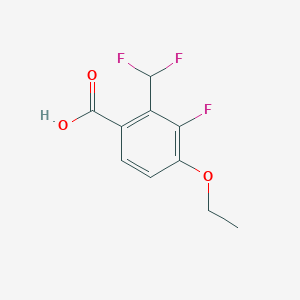
![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
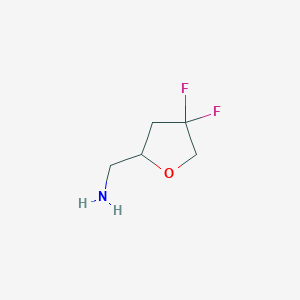
![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
